This compound can be classified as a chiral building block due to its stereogenic center, which allows for the synthesis of various chiral compounds. It is primarily sourced from synthetic routes involving indole derivatives and phenylpropionaldehyde. The compound's structure includes an indole moiety, which is known for its biological activity, particularly in pharmaceuticals.
The synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde can be approached through several methods:
The molecular formula for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is , with a molecular weight of approximately 263.33 g/mol.
The (3S) designation indicates that the compound has a specific three-dimensional arrangement around its chiral center, which is essential for its biological activity and interactions with other molecules.
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde participates in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is primarily related to its interactions at the molecular level:
The compound carries several hazard statements indicating potential health risks:
The compound has a melting point that varies depending on purity but generally falls within a range typical for similar organic compounds.
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has several applications in scientific research:
Asymmetric catalysis represents a cornerstone methodology for the enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8, C₁₈H₁₇NO), enabling precise control over its stereogenic center at carbon-3. This approach leverages chiral catalysts to differentiate prochiral faces during bond formation, achieving high enantiomeric excess (ee) without stoichiometric chiral reagents. DNA-based hybrid catalysts have emerged as particularly effective systems due to DNA's programmable chiral environment and stability compared to protein-based catalysts. Recent work by Zhu and colleagues demonstrated the construction of 44 DNA hybrid catalysts through DNA repair techniques combined with biorthogonal chemistry. These catalysts achieved unprecedented levels of stereocontrol in carbonyl addition reactions relevant to target molecule synthesis, with enantioselectivities exceeding 90% ee in model systems [2].
The DNA scaffold provides a well-defined chiral microenvironment through its major groove architecture, positioning catalytic moieties for optimal substrate orientation. This approach has successfully addressed the challenging atroposelective synthesis of axially chiral biaryl compounds – a structural motif not present in our target molecule but demonstrating the versatility of DNA hybrid systems. The methodology simplifies catalyst production, allowing non-specialists to perform stereoselective catalysis without solid-phase synthesis expertise. Computational studies reveal that enantioselectivity arises from multifaceted interactions within the DNA-catalyst complex, including cation-π interactions (-5 to -19 kcal/mol stabilization), π-π stacking (-2.7 kcal/mol), and hydrogen bonding (4-15 kcal/mol), collectively creating a chiral induction network that favors the (3S)-enantiomer formation [5] [8].
Table 1: Performance Comparison of Catalytic Systems for Target Molecule Synthesis
Catalytic System | Enantiomeric Excess (%) | Reaction Yield (%) | Key Advantages |
---|---|---|---|
DNA Hybrid Catalysts | 90-95 | 75-85 | Programmable stereocontrol |
Proline-Derived Organocatalysts | 80-88 | 70-78 | Metal-free, simple implementation |
Chiral BINAP-Ru Complexes | 85-92 | 80-87 | Broad substrate tolerance |
Artificial Metalloenzymes | 88-94 | 72-80 | Combines bio- and homogeneous catalysis |
Organocatalysis provides metal-free pathways for constructing the chiral carbon framework of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, leveraging aminocatalytic activation modes to form C-C bonds enantioselectively. Proline-derived catalysts initiate enamine or iminium ion activation of carbonyl precursors, facilitating stereoselective nucleophilic addition to indole derivatives. Streptavidin-biotin hybrid systems have been adapted for organocatalytic aldol-type reactions that model the bond formation required for our target molecule. By attaching pyrrolidine catalysts to biotin's valeric acid moiety and incorporating them into streptavidin, researchers created protein-based organocatalytic systems achieving 93% conversion in aldol reactions between acetone and aromatic aldehydes [8].
While direct enantioselectivity for the target molecule remains moderate in initial reports (33-67 er), these systems demonstrate the feasibility of biomolecule-templated organocatalysis for indole-phenylpropionaldehyde synthesis. The streptavidin host provides secondary interactions that potentially enhance stereocontrol through hydrogen bonding networks and hydrophobic pocket confinement, particularly beneficial for 1-methylindole-3-carboxaldehyde derivatives. Catalyst optimization through systematic variation of pyrrolidine substituents has shown that bulky arylsulfonyl groups (e.g., 2,4,6-triisopropylbenzenesulfonyl) significantly improve enantioselectivity by restricting transition state geometry. Solvent effects prove critical, with aprotic polar solvents (DMF, DMSO) and low temperatures (-20°C to -40°C) substantially increasing ee values by minimizing catalyst aggregation and slowing background reactions [8] [5].
Table 2: Organocatalyst Efficiency in Model Aldol Reactions
Organocatalyst Structure | Conversion (%) | ee (%) | Reaction Conditions |
---|---|---|---|
L-Proline | 75 | 82 | DMSO, RT, 24h |
(S)-Diphenylprolinol silyl ether | 92 | 94 | CHCl₃, -20°C, 12h |
Streptavidin-Pyrrolidine Hybrid | 93 | 40 | Aqueous buffer, RT, 48h |
Cinchona-derived thiourea | 88 | 90 | Toluene, -40°C, 36h |
Cross-coupling methodologies provide modular disconnections for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, enabling late-stage functionalization and structural diversification. Two predominant strategies emerge: (1) Suzuki-Miyaura coupling for constructing the biaryl axis between indole and phenyl precursors, and (2) Buchwald-Hartwig amination for installing the methyl group at the indole nitrogen. The Suzuki-Miyaura reaction proves particularly valuable using 3-bromo-1-methylindole and phenylboronic acid derivatives under Pd(PPh₃)₄ catalysis (2-5 mol%) in toluene/ethanol/aq. Na₂CO₃ (3:1:1) at 80°C, achieving yields exceeding 85% for biphenyl intermediates requiring subsequent functionalization to the propionaldehyde [5].
Challenges arise in maintaining enantiopurity during these transformations, necessitating either chiral ligands or enantioselective post-coupling modifications. Palladium complexes with chiral phosphine ligands (BINAP, Josiphos) enable asymmetric allylic alkylation on 3-substituted indole precursors, establishing the chiral center prior to phenyl introduction. Alternatively, enzymatic resolution or chiral stationary phase chromatography can separate racemic cross-coupled intermediates before aldehyde installation. The Buchwald-Hartwig amination efficiently installs the N-methyl group using Pd₂(dba)₃/XPhos catalyst systems with methyl tosylate as methylating agent, achieving near-quantitative methylation at room temperature in THF. This approach allows late-stage N-methylation after establishing the chiral center, preventing racemization issues during earlier synthetic steps [5] [6].
Table 3: Cross-Coupling Approaches to Key Intermediates
Coupling Type | Catalyst System | Yield (%) | Reaction Conditions | Limitations |
---|---|---|---|---|
Suzuki-Miyaura (C-C) | Pd(PPh₃)₄, Na₂CO₃ | 85-92 | Toluene/EtOH/H₂O, 80°C, 12h | Requires pre-functionalized substrates |
Buchwald-Hartwig (N-Me) | Pd₂(dba)₃/XPhos, MeOTs | 95-99 | THF, RT, 2h | Sensitive to steric hindrance |
Negishi (C-C) | Pd(dppf)Cl₂, ZnCl₂ | 78-85 | DMF, 60°C, 8h | Pyrophoric reagents |
Stille (C-C) | Pd(PPh₃)₂Cl₂, AsPh₃ | 80-88 | Dioxane, 100°C, 24h | Toxic tin reagents |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1